N-(4-methoxyphenyl)aziridine-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)aziridine-1-carboxamide: is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high strain energy and reactivity, making them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)aziridine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyaniline with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the aziridine ring. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for aziridines, including this compound, often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)aziridine-1-carboxamide undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Major Products Formed:
Ring-Opening Products: Depending on the nucleophile, products can include amines, alcohols, or thiols.
Oxidation Products: Oxaziridines are formed upon oxidation.
Reduction Products: Amines are the primary products of reduction reactions.
Scientific Research Applications
N-(4-methoxyphenyl)aziridine-1-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)aziridine-1-carboxamide primarily involves its reactivity towards nucleophiles. The aziridine ring’s high strain energy facilitates nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of bioactive compounds .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Similar in structure but lacks the 4-methoxyphenyl group, resulting in different reactivity and applications.
N-tosylaziridine: Contains a tosyl group instead of the methoxyphenyl group, leading to different chemical properties and uses.
Uniqueness: N-(4-methoxyphenyl)aziridine-1-carboxamide is unique due to the presence of the 4-methoxyphenyl group, which enhances its reactivity and functionalization potential. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry .
Properties
CAS No. |
3647-17-4 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)aziridine-1-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-4-2-8(3-5-9)11-10(13)12-6-7-12/h2-5H,6-7H2,1H3,(H,11,13) |
InChI Key |
GBDLUTIVVYJERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CC2 |
Origin of Product |
United States |
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